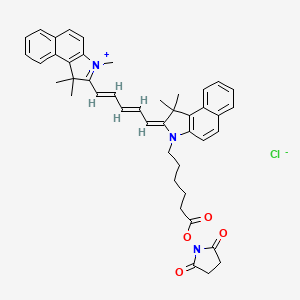
2-Hydroxy-4-methyl-N-phenyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “2-Hydroxy-4-methyl-N-phenyl-benzamide” is represented by the linear formula C14H13NO2 . Its molecular weight is 227.265 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzamides are known to undergo nucleophilic reactions . These reactions generally occur at sp2 or sp hybridized carbon atoms .Mecanismo De Acción
Biochemical Pathways
It’s worth noting that the compound has been tested in vitro against a number of pathogenic fungi and bacteria and was found to possess remarkable fungicidal and bactericidal properties .
Result of Action
It has been found to possess remarkable fungicidal and bactericidal properties in vitro .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Hydroxy-4-methyl-N-phenyl-benzamide in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, this compound is non-toxic and non-irritant, making it safe to handle. However, this compound is also relatively insoluble in water, making it difficult to use for some experiments. Additionally, this compound is relatively expensive to purchase, making it difficult to use in large-scale experiments.
Direcciones Futuras
Future research on 2-Hydroxy-4-methyl-N-phenyl-benzamide could focus on further elucidating its mechanism of action and exploring its potential applications in a variety of scientific fields. Additionally, further research could focus on developing more efficient and cost-effective methods for synthesizing this compound. Additionally, further research could focus on exploring the potential uses of this compound in drug discovery and development, as well as exploring its potential as an anti-cancer and anti-viral agent. Finally, further research could focus on exploring the potential of this compound as a novel therapeutic agent.
Métodos De Síntesis
2-Hydroxy-4-methyl-N-phenyl-benzamide is synthesized by the reaction of phenylhydroxylamine and 4-methylbenzamide. In this reaction, the phenylhydroxylamine is treated with 4-methylbenzamide in the presence of an acid catalyst such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. This reaction yields this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-methyl-N-phenyl-benzamide has been studied extensively for its potential applications in a variety of scientific fields. In particular, it has been studied for its potential use as a biological agent, due to its ability to inhibit the activity of enzymes involved in the metabolism of drugs. This compound has also been investigated as a potential anti-inflammatory agent and as an inhibitor of the enzyme responsible for the synthesis of prostaglandins. Additionally, this compound has been studied for its potential use as an antioxidant and for its ability to protect against oxidative damage.
Safety and Hazards
Propiedades
IUPAC Name |
2-hydroxy-4-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-7-8-12(13(16)9-10)14(17)15-11-5-3-2-4-6-11/h2-9,16H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTDMZSEFBIATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)


![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)



![Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B6363684.png)



